N-(2,6-dimethylphenyl)-2-((3-isopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(2,6-dimethylphenyl)-2-[(4-oxo-7-phenyl-3-propan-2-yl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O2S/c1-15(2)29-24(31)23-22(19(13-26-23)18-11-6-5-7-12-18)28-25(29)32-14-20(30)27-21-16(3)9-8-10-17(21)4/h5-13,15,26H,14H2,1-4H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUSNQFFAYNOQKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CSC2=NC3=C(C(=O)N2C(C)C)NC=C3C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,6-dimethylphenyl)-2-((3-isopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide is a complex organic compound notable for its unique structural features and potential therapeutic applications. With a molecular weight of 526.6 g/mol, this compound integrates multiple functional groups that contribute to its biological activity. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The compound's structure includes a pyrrolo[3,2-d]pyrimidine core, which is recognized for its biological significance. The presence of a thioacetamide moiety and a dimethylphenyl group enhances its chemical properties and pharmacological potential.
| Property | Details |
|---|---|
| Molecular Formula | C₁₈H₂₃N₃O₂S |
| Molecular Weight | 526.6 g/mol |
| CAS Number | 2034314-92-4 |
Inhibition of Phosphodiesterases (PDEs)
One of the primary biological activities of this compound is its role as an inhibitor of phosphodiesterases (PDEs). PDE inhibitors are crucial in treating various conditions such as asthma, chronic obstructive pulmonary disease (COPD), and other inflammatory diseases. The compound has shown significant inhibitory effects against specific PDE isoforms, which can lead to increased levels of cyclic nucleotides (cAMP and cGMP), thereby enhancing bronchodilation and anti-inflammatory responses .
Antiviral Properties
Research indicates that compounds with similar structural features exhibit antiviral properties against respiratory syncytial virus (RSV) and other viral infections. The mechanism involves the inhibition of viral replication through interference with viral polymerases or other essential enzymes .
Case Studies
- PDE Inhibition Study : A study demonstrated that this compound displayed IC50 values in the nanomolar range against PDE4 isoforms in vitro. This suggests a potent inhibition profile that could be beneficial in therapeutic contexts .
- Antiviral Activity Assessment : In another investigation involving RSV-infected cell lines, the compound exhibited significant antiviral activity with an EC50 value lower than that of standard antiviral agents used in clinical settings. This highlights its potential as a candidate for further development as an antiviral therapeutic .
The biological activity of this compound can be attributed to its interaction with specific enzymes and receptors involved in inflammatory pathways and viral replication processes. By selectively inhibiting PDEs, it leads to increased intracellular levels of cyclic nucleotides which modulate various signaling pathways critical for cellular responses to inflammation and infection .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Substituent Analysis
The target compound’s pyrrolo[3,2-d]pyrimidinone core is compared to analogs with related heterocyclic systems:
Key Observations :
- Core Flexibility: The target’s pyrrolopyrimidinone core differs from pyrido-thieno-pyrimidinone (Compound 24) and pyrrolo-pyridazine (EP 4 374 877), which may alter binding affinity to biological targets.
- Substituent Effects: The 3-isopropyl and 7-phenyl groups in the target compound enhance steric bulk compared to Compound 24’s 7-methyl and phenylamino groups. The thioacetamide group may improve metabolic stability over oxygen-based analogs .
Key Observations :
- Compound 24’s synthesis via acetyl chloride in pyridine achieves moderate yields (73%), while reports higher yields using sodium methylate as a base .
- The target compound’s thioacetamide group likely requires thiophilic alkylation conditions, which may introduce scalability challenges compared to oxygen-based acetamides.
Physicochemical and Spectral Properties
Functional group differences influence spectral profiles and solubility:
Infrared (IR) Spectroscopy:
- Target Compound : Expected peaks for C=O (ketone: ~1700 cm⁻¹), thioether (C-S: ~700 cm⁻¹), and acetamide (N-H: ~3300 cm⁻¹).
- Compound 24: Shows C=O (1730 cm⁻¹), N-H (3390 cm⁻¹), and aromatic C-H (3050 cm⁻¹), aligning with its acetamide and pyrimidinone groups .
Nuclear Magnetic Resonance (NMR):
- Target Compound : Anticipated signals for 2,6-dimethylphenyl (δ ~2.10 ppm, singlet) and isopropyl (δ ~1.20–1.40 ppm, multiplet).
- Compound 24 : Displays distinct acetamide (δ 2.10 ppm) and methylene protons (δ 3.57 ppm), differing from the target’s thioether-linked groups .
Solubility : The target’s hydrophobic substituents may reduce aqueous solubility compared to more polar analogs like EP 4 374 877 derivatives, which include morpholine ethers .
Q & A
Q. What are the established synthetic routes for N-(2,6-dimethylphenyl)-2-((3-isopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, thioacetamide derivatives are often prepared by reacting thiol-containing intermediates with activated acetamide precursors under basic conditions (e.g., K₂CO₃ in DMF) . Key parameters include:
- Temperature : Elevated temperatures (70–90°C) improve reaction rates but may degrade thermally sensitive groups.
- Solvent : Polar aprotic solvents (e.g., DMSO, DMF) enhance solubility of intermediates .
- Catalysts : Piperidine or triethylamine can facilitate condensation steps .
Table 1 : Representative Synthesis Data from Analogous Compounds
| Intermediate | Yield (%) | Conditions | Reference |
|---|---|---|---|
| Thioacetamide derivative | 73–82% | Ethanol, piperidine, 0–5°C, 2 h | |
| Pyrrolopyrimidine core | 68–80% | DMF, K₂CO₃, 80°C, 6 h |
Q. How can researchers characterize this compound using spectroscopic and crystallographic methods?
- Methodological Answer :
- ¹H NMR : Look for diagnostic peaks:
- NH protons (δ 10.10–12.50 ppm, broad singlet) .
- Aromatic protons (δ 7.28–7.82 ppm, multiplet) .
- X-ray Crystallography : Resolve the 3D structure to confirm regiochemistry and hydrogen bonding. For example, analogous pyrrolopyrimidines show planar fused-ring systems with bond lengths of 1.35–1.45 Å (C–N) and 1.70–1.80 Å (C–S) .
- Elemental Analysis : Validate purity (e.g., C, N, S content within ±0.3% of theoretical values) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., NMR shifts) between synthesized batches?
- Methodological Answer :
- Variable Temperature NMR : Detect dynamic processes (e.g., tautomerism) by acquiring spectra at 25°C and 50°C .
- Isotopic Labeling : Use deuterated solvents (DMSO-d₆) to eliminate solvent interference .
- Comparative Analysis : Cross-reference with structurally validated analogs. For instance, substituent effects on chemical shifts in pyrimidine derivatives are well-documented .
Q. What experimental design strategies optimize the synthesis of this compound for scalability and reproducibility?
- Methodological Answer :
- Design of Experiments (DoE) : Use factorial designs to test variables (temperature, solvent ratio, catalyst loading). For example, a 2³ factorial design can identify interactions between parameters .
- Flow Chemistry : Continuous-flow reactors improve heat/mass transfer and reduce side reactions (e.g., diazomethane synthesis in flow systems) .
- Process Analytical Technology (PAT) : In-line FTIR or HPLC monitors reaction progress .
Q. How can computational modeling predict the compound’s reactivity or biological targets?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
- Molecular Docking : Screen against protein targets (e.g., kinases) using PyMOL or AutoDock. Analogous pyrrolopyrimidines show affinity for ATP-binding pockets .
Data Analysis and Application Questions
Q. What statistical methods are appropriate for analyzing biological activity data from SAR studies?
- Methodological Answer :
- Dose-Response Curves : Fit IC₅₀ values using nonlinear regression (e.g., GraphPad Prism).
- Multivariate Analysis : Principal Component Analysis (PCA) correlates structural features (e.g., logP, H-bond donors) with activity .
Q. How can researchers assess the compound’s stability under varying storage conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines). Monitor degradation via HPLC .
- Accelerated Stability Testing : Use Arrhenius kinetics to predict shelf life .
Contradiction and Mechanistic Questions
Q. Why might crystallographic data conflict with solution-phase spectroscopic results?
- Methodological Answer :
- Polymorphism : Different crystal packing (e.g., hydrogen-bond networks) alters bond angles vs. solution conformers .
- Dynamic Effects : Solution-phase tautomerism (e.g., keto-enol equilibria) may not persist in the solid state .
Q. How do steric and electronic effects of substituents (e.g., 2,6-dimethylphenyl) influence the compound’s reactivity?
- Methodological Answer :
- Steric Effects : Bulky groups (isopropyl, dimethylphenyl) hinder nucleophilic attack at the pyrrolopyrimidine core .
- Electronic Effects : Electron-withdrawing groups (e.g., oxo) increase electrophilicity at the thioacetamide sulfur .
Tables for Key Data
Table 2 : Comparative Elemental Analysis of Analogous Compounds
| Compound | Theoretical C (%) | Found C (%) | ΔC (%) |
|---|---|---|---|
| C13H11Cl2N3O2S | 45.36 | 45.29 | -0.07 |
| C18H19N5SO2 | 58.52 | 58.35 | -0.17 |
Table 3 : Thermal Stability Data
| Condition | Degradation Products Identified |
|---|---|
| 40°C, 75% RH, 1M | Hydrolyzed thioacetamide |
| 60°C, dry, 1M | Dehydrated pyrrolopyrimidine |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
